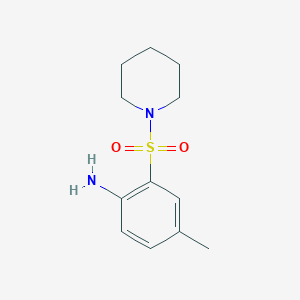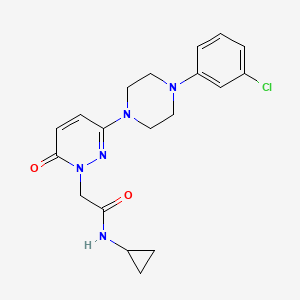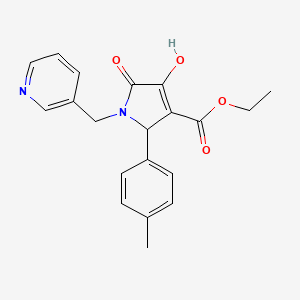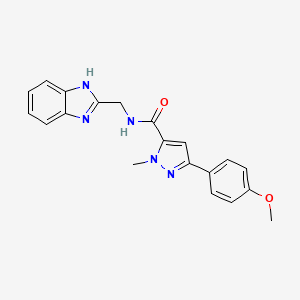![molecular formula C23H20N2O5S B12167680 (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167680.png)
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidin-2,3-dion“ ist ein komplexes organisches Molekül, das mehrere funktionelle Gruppen enthält, darunter Methoxy, Hydroxy, Thiophen, Pyridin und Pyrrolidin
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet wahrscheinlich mehrere Schritte, darunter:
Bildung des Pyrrolidinrings: Dies könnte durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht werden.
Einführung der Methoxygruppen: Methoxylierungsreaktionen unter Verwendung von Methanol und einem geeigneten Katalysator.
Anlagerung des Thiophen- und Pyridinrings: Diese könnten durch Kreuzkupplungsreaktionen wie Suzuki- oder Heck-Reaktionen eingeführt werden.
Schlussmontage: Die verschiedenen Fragmente würden unter kontrollierten Bedingungen kombiniert, um die endgültige Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion würde die Labormethoden hochskalieren und die Reaktionsbedingungen für Ausbeute und Reinheit optimieren. Dies könnte kontinuierliche Fließreaktoren, Hochdruckbedingungen und den Einsatz von industriellen Katalysatoren beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxy- und Methoxygruppen.
Reduktion: Reduktionsreaktionen könnten die Carbonylgruppen im Pyrrolidinring anvisieren.
Substitution: Die aromatischen Ringe (Thiophen und Pyridin) könnten elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Halogenierungsmittel, Nucleophile oder Elektrophile, abhängig von der jeweiligen Reaktion.
Hauptprodukte
Die Hauptprodukte hängen von den jeweiligen Reaktionen ab, könnten aber verschiedene oxidierte, reduzierte oder substituierte Derivate der ursprünglichen Verbindung umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung könnte als Ligand in katalytischen Reaktionen dienen.
Materialwissenschaft: Potenzieller Einsatz bei der Entwicklung organischer Halbleiter oder anderer fortschrittlicher Materialien.
Biologie und Medizin
Arzneimittelentwicklung: Potenzial als Leitstruktur für die Entwicklung neuer Arzneimittel.
Biologische Sonden: Einsatz bei der Untersuchung biologischer Pfade und Mechanismen.
Industrie
Chemische Synthese: Zwischenprodukt bei der Synthese komplexerer Moleküle.
Funktionelle Materialien: Komponenten bei der Herstellung von Spezialmaterialien.
Wirkmechanismus
Der Wirkmechanismus hängt von der jeweiligen Anwendung ab. In einem biologischen Kontext könnte er mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. In der Materialwissenschaft wären seine elektronischen Eigenschaften von größtem Interesse.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Functional Materials: Components in the manufacture of specialized materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidin-2,3-dion: weist Ähnlichkeiten mit anderen multifunktionalen organischen Verbindungen auf, wie z. B.:
Einzigartigkeit
Die einzigartige Kombination funktioneller Gruppen in dieser Verbindung kann bestimmte Eigenschaften verleihen, wie z. B. eine verbesserte Reaktivität oder Selektivität in chemischen Reaktionen, was sie für bestimmte Anwendungen besonders wertvoll macht.
Eigenschaften
Molekularformel |
C23H20N2O5S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(6-methylpyridin-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O5S/c1-13-6-4-8-18(24-13)25-20(14-9-10-15(29-2)16(12-14)30-3)19(22(27)23(25)28)21(26)17-7-5-11-31-17/h4-12,20,27H,1-3H3 |
InChI-Schlüssel |
QNPNZYIZUBBANC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12167619.png)


![N-benzyl-1-cyclopentyl-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167630.png)


![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro-](/img/structure/B12167638.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12167643.png)

![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12167661.png)
![(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167678.png)
![(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide](/img/structure/B12167683.png)
